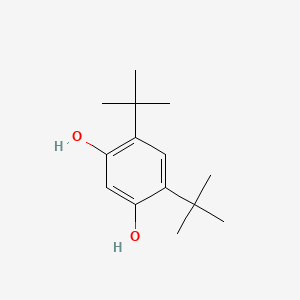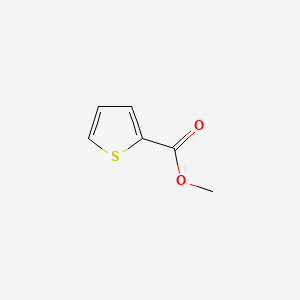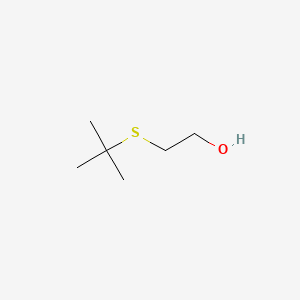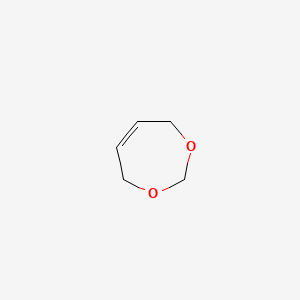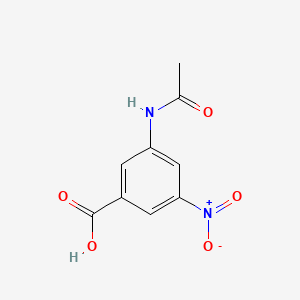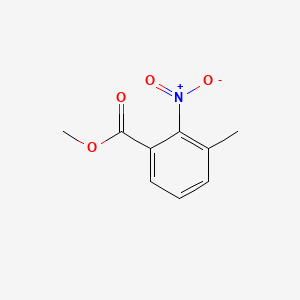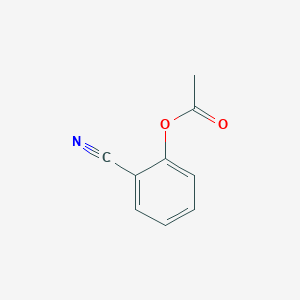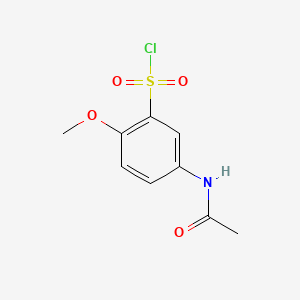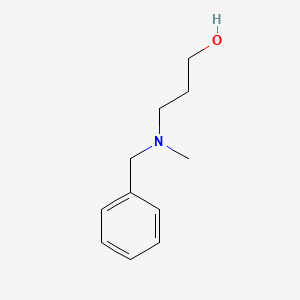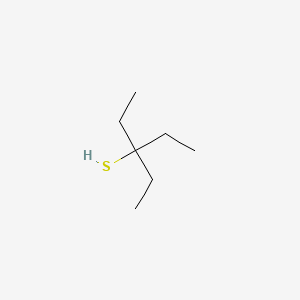![molecular formula C12H10O3 B1329598 [1,1'-Biphenyl]-3,3',5-triol CAS No. 20950-56-5](/img/structure/B1329598.png)
[1,1'-Biphenyl]-3,3',5-triol
Vue d'ensemble
Description
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula (C6H5)2 . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
Biphenyl can be formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . The formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The structure can be viewed using various tools .Chemical Reactions Analysis
Biphenyl is slightly less reactive chemically than benzene . It’s used as a starting material for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water, but soluble in typical organic solvents .Applications De Recherche Scientifique
Structure and Lignin Biosynthesis
The biphenyl structure, present in [1,1'-Biphenyl]-3,3',5-triol, plays a significant role in the macromolecular structure of lignin, a complex organic polymer found in the cell walls of plants. The biphenyl linkage, being the second most abundant in softwood lignin, contributes to the branching points of lignin structure. This fact underscores the possible application of [1,1'-Biphenyl]-3,3',5-triol in understanding and modifying the structure and biosynthesis of lignin, potentially impacting the paper and wood industries (Chang & Jiang, 2020).
Environmental Remediation
The structural similarities of [1,1'-Biphenyl]-3,3',5-triol with polychlorinated biphenyls (PCBs) might offer insights into environmental remediation strategies. Polychlorinated biphenyls, known for their persistence and toxicity, pose significant environmental and health risks. Studies focusing on remediation methods such as phytoremediation, microbial degradation, and chemical reagent dehalogenation provide a wealth of knowledge that could potentially apply to compounds with similar structures, such as [1,1'-Biphenyl]-3,3',5-triol. This implies possible applications in bioremediation and pollution control strategies (Jing, Fusi, & Kjellerup, 2018).
Biodegradation Studies
Given the stability and persistence of similar compounds like PCBs in the environment, research on the biodegradation of these compounds provides valuable insights. Studies on the biodegradation of PCBs, which may share structural similarities with [1,1'-Biphenyl]-3,3',5-triol, highlight the significance of understanding microbial interactions and degradation pathways. This knowledge is crucial for developing strategies to mitigate the impact of such stable compounds on the environment (Borja, Taleon, Auresenia, & Gallardo, 2005).
Analytical Chemistry and Food Safety
The structural analogies of [1,1'-Biphenyl]-3,3',5-triol with PCBs, which are found in various environmental matrices, underline its potential utility in analytical chemistry, particularly in the analysis of pesticides and PCBs in food. Understanding the sample preparation, extraction, and purification techniques for similar compounds can aid in developing methods for the detection and quantification of [1,1'-Biphenyl]-3,3',5-triol, ensuring food safety and environmental health (Beyer & Biziuk, 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-hydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJMMZAKZQPIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066666 | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,3',5-triol | |
CAS RN |
20950-56-5 | |
| Record name | [1,1′-Biphenyl]-3,3′,5-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20950-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3,3',5-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



